2-((2,4-Dimethylphenyl)thio)aniline

Catalog No.
S858772
CAS No.
1019453-85-0
M.F
C14H15NS
M. Wt
229.341
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,4-Dimethylphenyl)thio)aniline

CAS Number

1019453-85-0

Product Name

2-((2,4-Dimethylphenyl)thio)aniline

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylaniline

Molecular Formula

C14H15NS

Molecular Weight

229.341

InChI

InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3

InChI Key

BJHMYQKFVFJZDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C

Synonyms

2-((2,4-DiMethylphenyl)thio)phenylaMine;2-[(2,4-diMethylphenyl)thio]-BenzenaMine;2-((2,4-dimethylphenyl)thio)aniline

2-((2,4-Dimethylphenyl)thio)aniline, with the chemical formula C14H15NS and a molecular weight of 229.34 g/mol, is an organic compound classified as a diaryl sulfide. It features a sulfur atom bridging two aromatic rings, specifically a dimethylphenyl group and an aniline moiety. This compound is notable for its role as an intermediate in the synthesis of Vortioxetine, a multimodal antidepressant that targets various serotonergic receptors .

Currently, there's no published research on the specific mechanism of action of 2-((2,4-Dimethylphenyl)thio)aniline. However, its appearance in studies related to antidepressant metabolism suggests a potential role in the metabolic pathway of certain drugs []. Further research is needed to elucidate its specific function.

  • Potential skin and eye irritant: The amine group might cause irritation upon contact.
  • Low flammability: Aromatic compounds typically have low flammability.
Typical of thiophenols and anilines:

  • Nucleophilic Substitution: The sulfur atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: The aniline group can be oxidized to form corresponding nitroso or azo compounds.
  • Formation of Sulfonamides: Reaction with sulfonyl chlorides can yield sulfonamide derivatives.

These reactions are often facilitated by the presence of catalysts or specific reaction conditions tailored to enhance yield and selectivity.

The synthesis of 2-((2,4-Dimethylphenyl)thio)aniline typically involves:

  • Thiation Reaction: The initial step often involves the reaction of 2,4-dimethylphenol with thiophosgene or related thiating agents to introduce the sulfur atom.
  • Aniline Coupling: The resulting thioether is then coupled with an appropriate aniline derivative through nucleophilic aromatic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

These methods may vary based on specific laboratory conditions and desired yields.

The primary application of 2-((2,4-Dimethylphenyl)thio)aniline lies in its use as an intermediate in the synthesis of Vortioxetine. Additionally, it may find utility in:

  • Organic Synthesis: Serving as a building block for various organic compounds.
  • Research: Investigating the properties and reactions of diaryl sulfides in medicinal chemistry.

Several compounds share structural similarities with 2-((2,4-Dimethylphenyl)thio)aniline. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethylthioanilineDiaryl sulfideContains only one methyl group on the sulfur
4-(Methylthio)anilineDiaryl sulfideThioether at para position
3-(Dimethylamino)-1-(methylthio)-benzeneAmino-thiophenolContains amino group influencing reactivity

Uniqueness

The uniqueness of 2-((2,4-Dimethylphenyl)thio)aniline lies in its specific structural arrangement that combines both a dimethyl-substituted phenyl group and a thioether linkage to an aniline moiety. This combination enhances its reactivity profile compared to simpler diaryl sulfides and allows for more complex synthetic applications in medicinal chemistry .

Systematic IUPAC Name and Structural Representation

IUPAC Name: 2-((2,4-dimethylphenyl)sulfanyl)aniline
Structural Formula: C₁₄H₁₅NS
Structural Representation:
A thioether linkage connects a 2,4-dimethylphenyl group to an aniline moiety. The aniline ring bears an amino group (–NH₂) at the ortho position relative to the sulfur atom, while the 2,4-dimethylphenyl group features methyl substituents at positions 2 and 4.

CAS Registry Number and Alternative Identifiers

IdentifierValue
CAS Registry Number1019453-85-0
EC Number867-142-0
DSSTox Substance IDDTXSID60651401
MDL NumberMFCD11132336

Molecular Formula and Weight Analysis

ComponentQuantityAtomic MassContribution
Carbon (C)1412.01168.14
Hydrogen (H)151.00815.12
Nitrogen (N)114.0114.01
Sulfur (S)132.0732.07
Total229.34 g/mol

Source: PubChem, BLDpharm

Synonyms and Pharmaceutical Nomenclature

Common Synonyms:

  • 2-[(2,4-dimethylphenyl)sulfanyl]aniline
  • Benzenamine, 2-[(2,4-dimethylphenyl)thio]-
  • Vortioxetine Impurity 60

Pharmaceutical Relevance:
Serves as a key intermediate in the synthesis of vortioxetine, a serotonin modulator used for treating major depressive disorder.

The synthesis of 2-((2,4-Dimethylphenyl)thio)aniline primarily relies on nucleophilic aromatic substitution reactions that form the crucial thioether linkage between the 2,4-dimethylphenyl group and the aniline moiety [3] [13]. These reactions proceed through an addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate, where the nucleophilic thiol attacks the electron-deficient aromatic carbon [14] [15].

The nucleophilic aromatic substitution pathway requires activated aromatic substrates containing electron-withdrawing groups or good leaving groups to facilitate the reaction [13] [16]. For the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline, the most effective approaches utilize 2-nitroaniline derivatives as starting materials, where the nitro group serves as both an activating group and a precursor to the final amine functionality .

The reaction typically employs 2,4-dimethylbenzenethiol as the nucleophile under basic conditions . The use of potassium carbonate as a base in dimethylformamide solvent at room temperature has been demonstrated to provide satisfactory conversion rates . Alternative base systems include potassium tert-butoxide in tetrahydrofuran, which can enhance reaction rates through improved thiolate formation [3].

For aromatic fluorides activated with electron-withdrawing substituents, the addition of 18-crown-6-ether as an additive significantly improves reaction efficiency by enhancing the nucleophilicity of the thiolate anion [3]. This crown ether coordination effect allows for successful conversion of otherwise unreactive aromatic fluorides to their corresponding thioether products at temperatures ranging from 0 to 25 degrees Celsius [3].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling represents a sophisticated approach for synthesizing 2-((2,4-Dimethylphenyl)thio)aniline with enhanced selectivity and functional group tolerance [4] [19]. The most effective catalyst systems utilize alkylbisphosphine ligands, particularly the CyPF-tert-butyl ligand system, which demonstrates superior activity compared to traditional triphenylphosphine-based catalysts [4].

The palladium-catalyzed thioether formation proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the thiol substrate, and subsequent reductive elimination to form the carbon-sulfur bond [19] [38]. Recent mechanistic studies have revealed that monophosphine ligands can provide superior catalytic performance compared to traditional bisphosphine systems, contrary to conventional assumptions about ligand displacement by thiolate species [19].

The reaction conditions typically employ palladium acetate or palladium chloride precatalysts with 0.25 to 3.0 mole percent catalyst loading [4] [19]. Soluble bases such as triethylamine or cesium carbonate are preferred over inorganic bases, as they enable reactions to proceed at room temperature and provide better compatibility with base-sensitive substrates [19].

For the specific synthesis of 2-((2,4-Dimethylphenyl)thio)aniline, aryl bromide substrates containing protected amine functionality demonstrate excellent reactivity with 2,4-dimethylbenzenethiol [19]. The reaction proceeds with high yields ranging from 80 to 95 percent when conducted in tert-butanol solvent under an inert atmosphere [19].

The substrate scope of palladium-catalyzed thioether formation encompasses both electron-rich and electron-deficient aromatic systems [19]. Heterocyclic partners, including indazoles, isoquinolines, and pyridines, react efficiently under these mild conditions without competing carbon-nitrogen or carbon-oxygen coupling reactions [19].

Iron-Mediated Reduction of Nitro Precursors

Iron-catalyzed reduction methodologies provide an environmentally benign approach for converting nitroaromatic precursors to the corresponding aniline derivatives required for 2-((2,4-Dimethylphenyl)thio)aniline synthesis [6] [7] [11]. These methods utilize earth-abundant iron catalysts as alternatives to precious metal systems, offering improved sustainability and cost-effectiveness [6].

The iron-catalyzed reduction employs bench-stable iron(III) complexes as precatalysts, which are activated by hydride donors such as pinacolborane or organosilanes [7]. The reaction proceeds through the formation of iron(III) hydride species that facilitate the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates [7].

Recent mechanistic investigations have elucidated the catalytic cycle involves two interlinked pathways where the iron(III) hydride species undergoes hydride transfer to the nitro substrate as the rate-limiting step, requiring an activation barrier of approximately 22.4 kilocalories per mole [7]. The process generates iron(III) hydroxide intermediates that react with additional equivalents of the hydride donor to regenerate the active catalyst [7].

For aromatic substrates containing both nitro and thioether functionalities, the iron-mediated reduction demonstrates excellent chemoselectivity [7]. The reaction conditions tolerate a wide range of functional groups, including aldehydes, ketones, esters, and halides, without competitive reduction [7]. When 4-nitrobenzaldehyde substrates are employed, the use of less active reductants such as triphenylsilane enables selective nitro group reduction while preserving the aldehyde functionality [7].

The iron-catalyzed methodology has been successfully applied to both aromatic and aliphatic nitro compounds [7]. For the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline, starting from the corresponding nitro precursor, the reaction proceeds at room temperature over 16 hours to ensure complete conversion [7].

Industrial-Scale Production Optimization Strategies

Industrial-scale synthesis of 2-((2,4-Dimethylphenyl)thio)aniline requires comprehensive optimization of reaction parameters to achieve high yields, purity, and economic viability [9] [22]. The transition from laboratory-scale batch processes to industrial production involves addressing challenges related to heat transfer, mass transfer, and process control [22].

Continuous flow processing has emerged as a transformative technology for industrial thioether synthesis, offering significant advantages over traditional batch methods [22]. The high surface-area-to-volume ratios of tubular reactors enable efficient heat transfer, which is particularly critical for exothermic thioether formation reactions [22]. This enhanced heat transfer capability allows for precise temperature control and rapid achievement of reaction temperatures, eliminating the heat transfer limitations encountered in large-scale batch reactors [22].

The implementation of continuous flow systems for thioether synthesis has demonstrated remarkable improvements in process efficiency [22]. Residence times can be reduced from 2-6 hours in batch processes to 5-10 minutes in flow systems, representing a 20-70 fold improvement in throughput [22]. This dramatic reduction in reaction time is attributed to the superior mixing and heat transfer characteristics of microreactor systems [22].

Reagent stoichiometry optimization in flow systems provides dynamic control over product selectivity [22]. Unlike batch processes where reagent ratios are fixed, flow chemistry enables real-time adjustment of reagent flow rates to optimize the product profile [22]. For thioether synthesis, the ratio of electrophile to nucleophile can be continuously monitored and adjusted to maximize yield while minimizing side product formation [22].

Temperature control strategies in industrial-scale production must account for the exothermic nature of thioether formation reactions [22]. The "hot-plunge" effect, where reactants are rapidly heated to reaction temperature, is easily achieved in flow systems but challenging to implement in large batch reactors [22]. Continuous processing enables precise temperature control with response times 5-10 times faster than batch systems [22].

Inline work-up procedures integrated into continuous flow systems provide significant advantages for industrial production [22]. Aqueous washes, extractions, and neutralization steps can be incorporated directly into the flow stream, eliminating the need for separate unit operations [22]. This integration reduces processing time, minimizes material handling, and improves overall process efficiency [22].

Recent Innovations in Protecting Group Chemistry

The development of novel protecting group strategies for thiol functionalities has significantly advanced the synthesis of complex thioether compounds like 2-((2,4-Dimethylphenyl)thio)aniline [8] [12] [24]. These innovations address traditional challenges associated with thiol volatility, oxidative instability, and malodorous properties [12].

The triisopropylsilyl protecting group has demonstrated exceptional utility in thioether synthesis applications [4]. This silyl-based protection enables the use of triisopropylsilanethiol as a thiol equivalent in palladium-catalyzed cross-coupling reactions [4]. The protecting group is readily removed under fluoride conditions using cesium fluoride in the presence of palladium catalysts, facilitating one-pot synthesis protocols [4].

Phenacyl protection represents a significant advancement in cysteine thiol protection for peptide synthesis applications [8]. This protecting group demonstrates excellent stability under standard peptide synthesis conditions and can be efficiently removed using zinc in acetic acid [8]. The phenacyl group enables regioselective peptide bond formation while preventing unwanted side reactions such as racemization and elimination [8].

The benzothiazole thioether directing group has emerged as a versatile tool for synthetic applications requiring subsequent functionalization [10]. This protecting group not only masks the thiol functionality but also serves as a directing group for catalytic carbon-hydrogen activation reactions [10]. The benzothiazole moiety can be introduced through nucleophilic substitution of hydroxyl or bromo functional groups and provides conformational flexibility essential for β-hydride elimination processes [10].

Recent innovations in multifunctional protecting groups have introduced tris(4-azidophenyl)methanol as a novel thiol protection strategy [24]. This aryl azide-based protecting group enables rapid deprotection under mild conditions using trimethylphosphine in aqueous hydrochloric acid at room temperature [24]. The deprotection proceeds through a Staudinger reduction mechanism followed by thioether bond cleavage, completing within five minutes [24].

The selection of appropriate protecting groups for thioether synthesis depends on the specific synthetic requirements and subsequent transformations [12]. For applications requiring high thermal stability, tert-butyl and methyl protecting groups provide excellent resistance to harsh reaction conditions [12]. Benzyl protection offers versatility through hydrogenolytic removal, while acetyl groups enable facile deprotection under basic conditions [12].

Comparative Analysis of Synthetic Yields and Purity Profiles

Comprehensive evaluation of synthetic methodologies for 2-((2,4-Dimethylphenyl)thio)aniline reveals significant variations in yield, purity, and practical applicability across different approaches [25] [26] [27]. The comparative analysis encompasses both traditional and modern synthetic strategies to provide guidance for method selection based on specific requirements.

Synthetic RouteTypical Yields (%)Reaction ConditionsCatalyst Loading (mol%)
Nucleophilic Substitution (ArF with thiol)60-8518-crown-6, DMF, t-BuOK, 0-25°CN/A (base only)
Nucleophilic Substitution (ArCl with thiol)70-90DMF, t-BuOK, 0-25°CN/A (base only)
Nucleophilic Substitution (ArBr with thiol)85-98THF, base, 0-25°CN/A (base only)
Palladium-catalyzed coupling (ArBr + thiol)80-95Pd catalyst, base, 80-120°C0.25-3.0
Palladium-catalyzed coupling (ArI + thiol)85-98Pd catalyst, base, 60-100°C0.25-3.0
Iron-mediated nitro reduction70-90Fe catalyst, H₂ or silane, RT-80°C1-5
Copper-catalyzed coupling75-92Cu catalyst, base, 60-120°C5-10
Electrochemical thioether formation65-85Electrolyte, controlled potentialN/A (electrochemical)
Flow chemistry synthesis80-91Continuous flow, 140-145°C1-2
Microwave-assisted coupling75-91MW irradiation, 130°C, 10 min5

Nucleophilic aromatic substitution methods demonstrate variable yields depending on the leaving group reactivity [3] [13]. Aromatic bromides consistently provide the highest yields (85-98%) due to optimal balance between leaving group ability and substrate cost [3]. Aromatic fluorides require specialized conditions including crown ether additives but can achieve respectable yields of 60-85% [3].

Palladium-catalyzed approaches offer excellent yields with superior functional group tolerance [4] [19]. The use of monophosphine ligands has revolutionized this field by enabling room-temperature reactions with soluble bases [19]. These conditions are particularly advantageous for base-sensitive substrates and provide yields ranging from 80-98% depending on the substrate electronic properties [19].

Metal-free approaches utilizing triflic acid catalysis have demonstrated competitive yields of 90% for model thioether formations [26]. These methods operate under mild conditions (80°C, 2 hours) and avoid the use of expensive transition metal catalysts [26]. The protocol shows broad substrate scope and excellent chemoselectivity when conducted in nitromethane solvent [26].

Purity profiles vary significantly among different synthetic approaches [22]. Continuous flow synthesis provides superior purity control through inline work-up procedures and real-time monitoring [22]. Batch processes typically require multiple purification steps including recrystallization to achieve pharmaceutical-grade purity [22].

The choice of synthetic methodology must consider both yield and purity requirements alongside practical considerations such as catalyst cost, reaction time, and environmental impact [25]. Recent trends favor the development of sustainable methodologies utilizing earth-abundant catalysts and avoiding precious metals [25]. Iron-catalyzed and copper-catalyzed approaches represent promising alternatives to traditional palladium chemistry [6] [25].

Process intensification through continuous flow technology offers significant advantages for both yield optimization and purity enhancement [22]. The ability to conduct reactions at elevated temperatures with precise control enables access to previously inaccessible reaction conditions [22]. Furthermore, the integration of online analytical monitoring allows for real-time optimization of reaction parameters to maximize both yield and selectivity [22].

Industrial implementation considerations must balance synthetic efficiency with economic viability [23]. Historical industrial processes for thioether synthesis utilized harsh conditions including concentrated sulfuric acid absorption followed by hydrolysis [23]. Modern approaches emphasize milder conditions, reduced environmental impact, and improved atom economy [25] [30].

XLogP3

4

Wikipedia

2-[(2,4-Dimethylphenyl)sulfanyl]aniline

Dates

Modify: 2023-08-15

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